molecular formula C9H15N3O4 B030140 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose CAS No. 122194-05-2

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Cat. No.: B030140
CAS No.: 122194-05-2
M. Wt: 229.23 g/mol
InChI Key: ITMTWRNHTCDZNL-VWQWZFRASA-N
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Description

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose is a specialized biochemical compound used primarily in scientific research. It is known for its unique structure, which includes an azido group and an isopropylidene-protected sugar moiety. This compound is often utilized in the synthesis of other complex molecules and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a suitable sugar precursor using isopropylideneThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include amines, substituted derivatives, and oxidized compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose involves its ability to participate in various chemical reactions due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-gluco-2-hexulofuranose
  • 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-manno-2-hexulofuranose

Uniqueness

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose is unique due to its specific stereochemistry and the presence of the azido group, which makes it particularly useful in click chemistry and other synthetic applications. Its structure allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

(3aS,6R,6aS)-6-(azidomethyl)-2,2,4-trimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-8(2)15-6-5(4-11-12-10)14-9(3,13)7(6)16-8/h5-7,13H,4H2,1-3H3/t5-,6+,7+,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMTWRNHTCDZNL-VWQWZFRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)(C)O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](OC([C@H]2O1)(C)O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467734
Record name 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122194-05-2
Record name 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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